molecular formula C4H5ClN2 B1297417 2-(chloromethyl)-1H-imidazole CAS No. 40403-72-3

2-(chloromethyl)-1H-imidazole

Cat. No. B1297417
CAS RN: 40403-72-3
M. Wt: 116.55 g/mol
InChI Key: UGHWFYKQWZHCHK-UHFFFAOYSA-N
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Description

2-(chloromethyl)-1H-imidazole is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is a five-member ring with two non-adjacent nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of 2-(chloromethyl)-1H-imidazole involves the reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes . The reaction is catalyzed by Lewis acids such as zinc chloride .


Molecular Structure Analysis

The molecular structure of 2-(chloromethyl)-1H-imidazole is characterized by a five-membered ring containing two non-adjacent nitrogen atoms and three carbon atoms . The presence of the chloromethyl group (-CH2Cl) attached to the imidazole ring contributes to the unique properties of this compound .


Chemical Reactions Analysis

The reactivity of 2-(chloromethyl)-1H-imidazole can be influenced by its molecular structure. For instance, the presence of the chloromethyl group can make the compound susceptible to reactions with amines and other nucleophiles . Additionally, the imidazole ring can participate in various chemical reactions due to the presence of nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 2-(chloromethyl)-1H-imidazole can be influenced by factors such as its molecular structure and the presence of functional groups . For instance, the presence of the chloromethyl group can affect the compound’s solubility, density, and boiling point .

Scientific Research Applications

Catalytic Applications

  • Heterogeneous Catalysis: 2-(chloromethyl)-1H-imidazole derivatives have been used in heterogeneous catalysis. For instance, a study by Zadehahmadi et al. (2014) demonstrated the use of chloromethylated MIL-101(Cr) modified with imidazole as a support for manganese porphyrin, which showed high efficiency, stability, and reusability in the oxidation of hydrocarbons (Zadehahmadi et al., 2014).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition: Imidazole derivatives, including 2-(chloromethyl)-1H-imidazole, have shown effectiveness in inhibiting corrosion of mild steel in acidic environments. Ouakki et al. (2019) found that these derivatives offer high resistance and act as mixed-type inhibitors, demonstrating significant inhibition efficiency (Ouakki et al., 2019).

Molecular Docking and Reactivity Studies

  • Molecular Docking: Thomas et al. (2018) reported on the solvent-free synthesis of imidazole derivatives and their spectroscopic characterization. They also explored the reactivity and stability of these molecules in water and their potential interaction with proteins through molecular docking, showing antimicrobial activity against bacterial strains (Thomas et al., 2018).

Future Directions

The future directions for research on 2-(chloromethyl)-1H-imidazole could involve further exploration of its synthesis, reactivity, and potential applications. For instance, research could focus on optimizing its synthesis, exploring its reactivity with various reagents, and investigating its potential uses in fields such as medicinal chemistry and material science .

properties

IUPAC Name

2-(chloromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2/c5-3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHWFYKQWZHCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90330005
Record name 2-(chloromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90330005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-1H-imidazole

CAS RN

40403-72-3
Record name 2-(Chloromethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40403-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(chloromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90330005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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